molecular formula C28H52N2O2 B12640863 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione CAS No. 921926-60-5

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione

Cat. No.: B12640863
CAS No.: 921926-60-5
M. Wt: 448.7 g/mol
InChI Key: POEAQSOECQDWQI-UHFFFAOYSA-N
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Description

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This compound is characterized by its unique structure, which includes two decyl groups and a hexahydro naphthyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Decyl Groups: Alkylation reactions can be used to introduce the decyl groups at the 2 and 7 positions.

    Reduction and Oxidation Steps: These steps may be necessary to achieve the desired hexahydro and dione functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen functionalities.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Functional groups on the naphthyridine core can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving naphthyridine derivatives.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the synthesis of other chemicals or materials.

Mechanism of Action

The mechanism of action of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Similar structure but with methyl groups instead of decyl groups.

    2,7-Diphenylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Similar structure but with phenyl groups instead of decyl groups.

Properties

CAS No.

921926-60-5

Molecular Formula

C28H52N2O2

Molecular Weight

448.7 g/mol

IUPAC Name

2,7-didecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione

InChI

InChI=1S/C28H52N2O2/c1-3-5-7-9-11-13-15-17-21-29-23-19-25-20-24-30(28(32)26(25)27(29)31)22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

POEAQSOECQDWQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCC

Origin of Product

United States

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